molecular formula C14H8N2O2S B019527 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile CAS No. 111121-81-4

6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B019527
CAS No.: 111121-81-4
M. Wt: 268.29 g/mol
InChI Key: KUSFZVIPQFHSKE-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features both furan and thiophene rings These structures are known for their significant roles in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a nitrile in the presence of ammonia or an amine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium ethoxide

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency

    Automated synthesis: Using robotic systems to handle reagents and monitor reactions

    Purification: Techniques such as recrystallization, chromatography, or distillation to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong nucleophiles (e.g., sodium methoxide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.

    Reduction: Formation of 6-(furan-2-yl)-2-hydroxy-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Building Blocks: Used as intermediates in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology

    Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal strains.

    Anticancer Research: Potential cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development.

Medicine

    Pharmaceuticals: Investigated for its potential as an anti-inflammatory and analgesic agent.

    Drug Design: Serves as a scaffold for the development of new therapeutic agents.

Industry

    Material Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The biological activity of 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is often attributed to its ability to interact with specific molecular targets. These include:

    Enzyme Inhibition: Inhibits key enzymes involved in metabolic pathways, such as kinases and proteases.

    Receptor Binding: Binds to receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Furan-2-yl)-2-oxo-4-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile
  • 6-(Thiophen-2-yl)-2-oxo-4-(furan-2-yl)-1,2-dihydropyridine-3-carbonitrile
  • 6-(Pyridin-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

Uniqueness

Compared to its analogs, 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile offers a unique combination of furan and thiophene rings, which may enhance its biological activity and chemical reactivity. This dual heterocyclic structure can provide synergistic effects, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(furan-2-yl)-2-oxo-4-thiophen-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2S/c15-8-10-9(13-4-2-6-19-13)7-11(16-14(10)17)12-3-1-5-18-12/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSFZVIPQFHSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384653
Record name 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111121-81-4
Record name 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 3
6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 4
6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 5
6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 6
6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

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